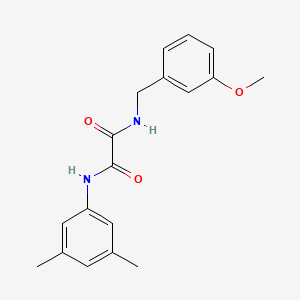![molecular formula C17H19N3O4S2 B2845822 (E)-ethyl (5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate CAS No. 1351663-68-7](/img/structure/B2845822.png)
(E)-ethyl (5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a carbamate derivative . Carbamates are organic compounds derived from carbamic acid and have wide applications in medicine, agriculture, and other fields . The specific compound you mentioned, “(E)-ethyl (5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate”, seems to be a novel compound and there is limited information available about it.
Synthesis Analysis
Carbamates can be synthesized through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids over-alkylation of the carbamate .Scientific Research Applications
Heterocyclic Compound Synthesis
Research has led to the synthesis of various heterocyclic compounds, leveraging the structure of related chemical entities. For instance, pyridine-based heterocycles, including those related to the mentioned compound, have been synthesized for exploring their potential applications in medicinal chemistry and materials science. Studies such as the synthesis of new Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines showcase the chemical versatility and potential utility of these compounds in creating pharmacologically active molecules (El-Kashef et al., 2010).
Anticancer Activity
Certain derivatives structurally related to the compound have shown remarkable anticancer effects. The modification of molecules to include alkylurea moieties, as explored in specific studies, indicates the potential of these compounds to serve as potent anticancer agents with reduced toxicity, highlighting their relevance in the development of new therapeutic agents (Wang et al., 2015).
Antibacterial Applications
Newly synthesized compounds featuring the sulfonamido moiety, including those similar to the specified chemical, have been evaluated for their antibacterial activity. This research signifies the importance of such compounds in addressing the growing need for novel antibiotics capable of combating resistant bacterial strains (Azab et al., 2013).
Environmental Degradation Studies
The degradation of related ethylthionocarbamate compounds by pyrite-activated persulfate has been investigated, providing insights into the environmental fate and treatment of sulfide mineral flotation agents. Such studies are crucial for developing sustainable mining practices and mitigating the environmental impact of industrial processes (Chen et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in cell division and is often targeted by anti-cancer drugs.
Mode of Action
This compound interacts with tubulin, disturbing its normal function during cell division . It causes significant G2/M arrest in cancer cells, indicating that it interferes with the transition from the G2 phase to the M phase of the cell cycle . This disruption of the cell cycle leads to mitotic arrest , preventing the cells from dividing .
Biochemical Pathways
The compound affects the mitotic pathways in cells . By disturbing tubulin function, it disrupts the formation of the mitotic spindle, a structure that is essential for chromosome segregation during cell division . This leads to the misalignment of chromosomes and multipolar spindles, further obstructing cell division .
Pharmacokinetics
The compound has been reported to have superior oral bioavailability . This means that a significant proportion of the drug is absorbed into the bloodstream when taken orally, which is beneficial for its effectiveness.
Result of Action
The result of the compound’s action is the induction of apoptosis , or programmed cell death, in cancer cells . This is a desirable outcome in the treatment of cancer, as it leads to the elimination of cancer cells. The apoptosis is caspase-dependent, indicating that it involves the activation of caspases, a family of proteins that play a key role in programmed cell death .
properties
IUPAC Name |
ethyl N-[5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-2-24-17(21)19-16-18-14-8-10-20(12-15(14)25-16)26(22,23)11-9-13-6-4-3-5-7-13/h3-7,9,11H,2,8,10,12H2,1H3,(H,18,19,21)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNJXOFLRBVPHC-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


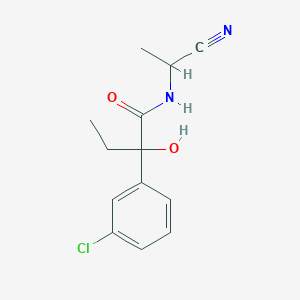
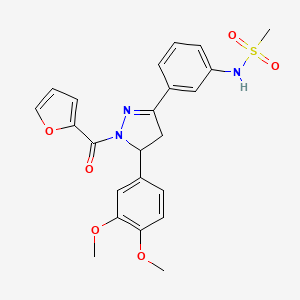
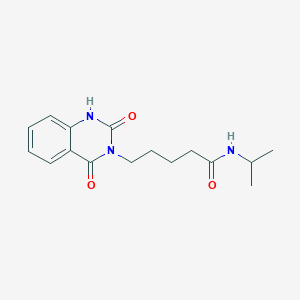

![2-[(4-Nitrophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2845750.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide](/img/structure/B2845751.png)
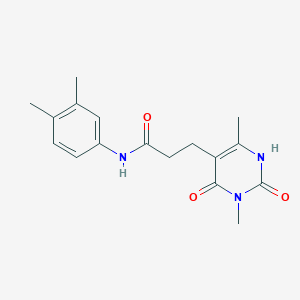
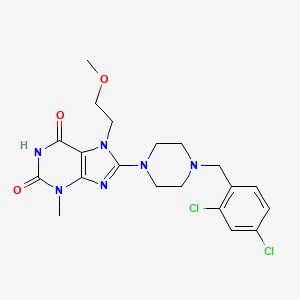
![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2845755.png)



